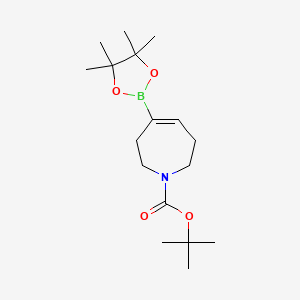

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Conformational Dynamics

While specific X-ray crystallographic data for this compound are not explicitly reported in the literature, its structure can be inferred from analogous azepine boronic esters. The azepine ring adopts a partially saturated tetrahydro-1H-azepine framework, with the boronic ester group attached at the 4-position. The pinacol-derived boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is expected to adopt a trigonal planar geometry around the boron atom, stabilized by the electron-withdrawing pinacol moiety.

The conformational flexibility of the azepine ring is influenced by steric interactions between the tert-butyl carbamate group and the boronic ester. Computational studies on related systems suggest that azepine derivatives often exhibit boat-like conformations in solution, balancing ring strain and steric repulsion. The boronic ester’s planar geometry may impose additional constraints on the overall molecular conformation, potentially leading to a preference for specific diastereomers.

Spectroscopic Fingerprinting (NMR, IR, MS)

The compound’s spectroscopic properties are critical for its identification and characterization. Key features include:

NMR Spectroscopy

- 1H NMR : The tert-butyl group typically resonates as a singlet at δ ~1.2–1.4 ppm. The azepine protons exhibit multiplet patterns in the δ 1.5–3.5 ppm range, depending on their position relative to the boronic ester and carbamate groups. The pinacol methylene groups (CH3)4C2O2B) appear as a singlet at δ ~1.2 ppm.

- 13C NMR : The carbonyl carbon of the tert-butyl carbamate is observed around δ 150–155 ppm. The boron-adjacent carbons in the dioxaborolane ring resonate at δ ~30–35 ppm, while the azepine carbons span δ 20–50 ppm.

IR Spectroscopy

- B–O Stretching : The boronic ester’s B–O bonds exhibit strong absorption bands in the 1350–1450 cm⁻¹ range, characteristic of trigonal boron centers.

- C=O Stretching : The carbamate carbonyl group shows a strong peak at ~1700–1750 cm⁻¹.

Mass Spectrometry

- Fragmentation Patterns : The molecular ion [M+H]⁺ is observed at m/z 323.24 (C17H30BNO4). Key fragments include:

Table 1: Expected Spectroscopic Data

| Technique | Key Peaks/Patterns |

|---|---|

| 1H NMR | δ 1.2–1.4 (s, tert-Bu), δ 1.5–3.5 (m, azepine), δ 1.2 (s, pinacol CH3) |

| 13C NMR | δ 150–155 (C=O), δ 30–35 (B–C), δ 20–50 (azepine C) |

| IR | 1350–1450 cm⁻¹ (B–O), 1700–1750 cm⁻¹ (C=O) |

| MS | m/z 323 [M+H]⁺, m/z 171 (core fragment) |

Electronic Structure and Boron-Centered Reactivity

The boronic ester moiety dominates the compound’s reactivity. The boron center is trigonal planar, with a vacant p-orbital that enables nucleophilic attack. Key electronic features include:

- B–O Bond Lengths : The B–O bonds in the dioxaborolane ring are approximately 1.35–1.38 Å, shorter than typical B–O single bonds due to partial double-bond character.

- Lewis Acidity : The boron center acts as a Lewis acid, coordinating with electron-rich ligands (e.g., amines, thiols) under specific conditions. This property is exploited in dynamic covalent chemistry applications, such as self-healing materials or responsive polymers.

Reactivity Trends :

- Suzuki-Miyaura Coupling : The boronic ester participates in cross-coupling reactions with aryl halides, forming carbon-carbon bonds. The pinacol group enhances stability and solubility, making it suitable for catalytic cycles.

- Hydrolysis Sensitivity : The boronic ester is susceptible to hydrolysis under acidic or aqueous conditions, regenerating boronic acid intermediates. This reversibility is critical in pH-responsive systems.

Comparative Analysis with Related Azepine Boronic Esters

This compound shares structural motifs with other azepine boronic esters but differs in substituent effects and reactivity.

Substituent Effects

Reactivity

- Steric Effects : The tert-Bu group in the target compound sterically hinders the boronic ester’s access to nucleophiles, slowing reactions compared to less hindered analogs.

- Electronic Effects : The electron-withdrawing carbamate group at the azepine’s 1-position polarizes the B–O bonds, potentially altering the boron’s Lewis acidity.

Properties

IUPAC Name |

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydroazepine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-11-8-9-13(10-12-19)18-22-16(4,5)17(6,7)23-18/h9H,8,10-12H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEVBSUAXZQOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737930 | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268816-65-4 | |

| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Borylation of tert-Butyl-Protected Azepine Intermediates

The most common approach involves introducing the pinacol boronic ester group to a tert-butyl-protected azepine scaffold.

Procedure:

-

Substrate Preparation : Start with tert-butyl 4-hydroxypiperidine-1-carboxylate or analogous azepine derivatives.

-

Borylation : React with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) under catalytic conditions.

-

Workup : Purify via silica gel chromatography (eluent: dichloromethane/methanol 10:1).

Example:

Ambeed’s protocol (72% yield) uses tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate, TMSOTf, and 2,6-dimethylpyridine in dichloromethane at 0–20°C.

Cyclization and Ring Expansion

Cyclization of linear precursors forms the azepine ring before borylation.

Procedure:

-

Linear Precursor Synthesis : React 4-chloroaniline with succinic anhydride to form 4-(4-chloroanilino)-4-ketobutyric acid.

-

Cyclization : Use AlCl₃ (2.5–3.0 equiv) in dichloromethane at 55–70°C for 4–6 hours.

-

Borylation : Introduce the boronic ester via Miyaura borylation (pinacol borane, Pd catalyst).

Challenges:

Deprotection and Functionalization

Deprotection of intermediates is critical for subsequent coupling reactions.

Procedure:

Example:

A 72% yield was achieved by deprotecting tert-butyl 4-[4-(pinacol borane)phenyl]piperazine-1-carboxylate with TMSOTf and 2,6-dimethylpyridine.

Optimization and Scalability

Catalytic Improvements

Solvent and Temperature Effects

-

Polar Solvents : THF improves borane solubility, while toluene minimizes side reactions.

-

Low-Temperature Borylation : −70°C with n-BuLi prevents premature decomposition.

Comparative Data

Industrial and Gram-Scale Applications

Chemical Reactions Analysis

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

Substitution Reactions: The dioxaborolane moiety can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF).

Scientific Research Applications

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate has several scientific research applications:

Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.

Medicine: Its role in the synthesis of pharmaceuticals makes it an important intermediate in medicinal chemistry.

Industry: The compound is used in the production of advanced materials and fine chemicals, contributing to various industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate exerts its effects is primarily through its participation in chemical reactions. The dioxaborolane moiety acts as a boron source in Suzuki-Miyaura coupling reactions, where it forms a transient complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The tert-butyl group provides steric protection, enhancing the stability and reactivity of the compound.

Comparison with Similar Compounds

Positional Isomer: tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate (CAS 951259-25-9)

- Key Difference : The boronic ester group is at position 5 instead of position 4 on the azepine ring.

- Molecular Formula: C₁₇H₃₀BNO₄ .

- Molecular Weight : 323.24 g/mol .

Heterocyclic Boronic Esters

Pyrazole Derivatives

- Example : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (CAS 877399-31-0)

Piperidine Derivatives

- Example : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate hydrochloride

Aromatic and Linear Chain Analogues

Indole Derivatives

- Example: tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS 1072944-96-7) Structure: Indole ring system with boronic ester at position 2. Molecular Formula: C₁₉H₂₆BNO₄ . Applications: Suited for coupling reactions involving heteroaromatic systems in medicinal intermediates.

Linear Chain Derivatives

- Example: tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (CAS 872054-15-4) Structure: Propanoate chain links the boronic ester to the tert-butyl group. Physical Properties: Boiling point 412.6°C (predicted) . Applications: Flexibility of the chain may facilitate conjugation in polymer chemistry.

Comparative Data Table

Biological Activity

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes a boron-containing dioxaborolane moiety. The presence of the azepine ring contributes to its unique chemical behavior.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. For example, one method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with boronic acid derivatives to introduce the dioxaborolane functionality .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. A notable investigation demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways critical for cell proliferation and survival .

Enzyme Inhibition

Research has indicated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit enzymes like carbonic anhydrase and various kinases which are crucial in cancer metabolism . This inhibition can lead to altered metabolic states in cancer cells, making them more susceptible to apoptosis.

Case Studies

Several case studies have been documented regarding the biological effects of similar compounds:

- Study on Cancer Cell Lines : In vitro studies revealed that derivatives of this compound reduced cell viability in breast and lung cancer cell lines by over 50% at concentrations as low as 10 µM .

- Animal Models : In vivo studies using mouse models showed a significant reduction in tumor size when treated with analogs of this compound compared to control groups. The treatment was well-tolerated with minimal side effects observed .

Table: Summary of Biological Activities

Q & A

Q. What are the critical chemical identifiers and spectroscopic methods for confirming the compound’s structure?

Answer:

- Chemical Identifiers :

- Spectroscopic Characterization :

- ¹H/¹³C NMR : Peaks for the tert-butyl group (~1.4 ppm for ¹H; ~28 ppm for ¹³C), azepine ring protons (δ 1.5–3.5 ppm), and boronate ester (δ ~1.3 ppm for methyl groups) .

- ¹¹B NMR : Expected signal for sp²-hybridized boron at ~30 ppm .

- HPLC : Purity >95% confirmed via C18 column with gradient elution .

Q. What are the standard synthetic routes for this compound?

Answer: Synthesis typically involves:

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the azepine nitrogen .

Boronate Ester Installation : Suzuki-Miyaura coupling or direct borylation using pinacolborane under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) .

Purification : Column chromatography or recrystallization to isolate the product .

Q. Table 1: Example Reaction Conditions

| Step | Catalyst/Solvent | Temperature | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM | 0–25°C | |

| Boronate Installation | Pd(PPh₃)₄, THF | 80–100°C |

Q. How is the compound’s stability managed under laboratory conditions?

Answer:

- Storage : 2–8°C under inert atmosphere (Ar/N₂) to prevent hydrolysis of the boronate ester .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and glovebox conditions for moisture-sensitive reactions .

- Decomposition Risks : Exposure to moisture or protic solvents leads to boronic acid formation, reducing reactivity .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized using this boronate ester?

Answer:

Q. Table 2: Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | PdCl₂(dppf) | +20% |

| Solvent | DMF | +15% |

| Base | CsF | +10% |

Q. How to resolve contradictions in reaction yields during cross-coupling?

Answer: Common issues and solutions:

Q. What strategies enable incorporation of this compound into complex heterocycles?

Answer:

- Stepwise Functionalization :

- Computational Guidance : Molecular docking (e.g., AutoDock) predicts steric/electronic compatibility with target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.